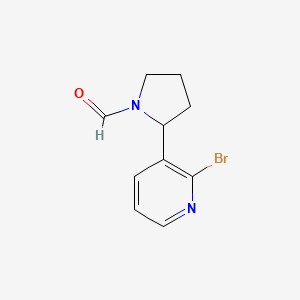

2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde

CAS No.:

Cat. No.: VC15851511

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrN2O |

|---|---|

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | 2-(2-bromopyridin-3-yl)pyrrolidine-1-carbaldehyde |

| Standard InChI | InChI=1S/C10H11BrN2O/c11-10-8(3-1-5-12-10)9-4-2-6-13(9)7-14/h1,3,5,7,9H,2,4,6H2 |

| Standard InChI Key | XQCNRIXRNPQGTD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(C1)C=O)C2=C(N=CC=C2)Br |

Introduction

2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring and a brominated pyridine moiety. This heterocyclic compound is of significant interest in both medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Synthesis Methods

The synthesis of 2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through several methods, primarily involving the reaction of pyrrolidine derivatives with bromopyridines. These methods may include palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, depending on the specific reagents and conditions used.

Synthesis Conditions

-

Temperature and Solvent: The choice of solvent and temperature is critical for optimizing yield and purity.

-

Catalysts: Palladium-based catalysts are commonly used to facilitate cross-coupling reactions.

Potential Applications

-

Medicinal Chemistry: Its structure allows it to interact with various biological targets, potentially modulating enzyme activity or acting as a receptor ligand.

-

Organic Synthesis: The compound's unique reactivity patterns make it useful in organic synthesis applications.

Chemical Reactions

2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde can participate in various chemical reactions due to its functional groups. Common reagents used include lithium aluminum hydride for reductions and potassium permanganate for oxidations.

Reaction Types

| Reaction Type | Reagents Used |

|---|---|

| Reduction | Lithium aluminum hydride |

| Oxidation | Potassium permanganate |

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(2-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde. These include:

| Compound Name | Unique Features |

|---|---|

| 2-(5-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde | Different position of bromine, affecting reactivity. |

| Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate | Contains a tert-butyl ester group, enhancing lipophilicity. |

| N-(pyridin-2-yl)amide derivatives | Exhibits different biological activities due to amide functionality. |

Future Research Directions

-

Biological Assays: Further studies are needed to confirm its antimicrobial or anticancer properties.

-

Synthetic Optimization: Optimizing synthesis conditions to improve yield and purity is essential for its practical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume